molecular formula C12H22N2O2S2 B3956537 1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea

1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea

Cat. No.: B3956537
M. Wt: 290.5 g/mol
InChI Key: GLPROGXZGAGHSP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea is a synthetic thiourea derivative intended for research applications. As part of the thiourea family, this compound is of significant interest in medicinal chemistry and investigative toxicology for its potential as a molecular scaffold . Thiourea derivatives are known to function as versatile intermediates in organic synthesis and are frequently explored for their diverse biological activities, which can include antibacterial, antioxidant, and anticancer properties . The specific structural motifs of the cyclohexyl and tetrahydrothiophene-1,1-dioxide substituents in this molecule may influence its physicochemical properties and interaction with biological targets, such as enzymes or metal centers, making it a candidate for various pharmacological and mechanistic studies . In a research setting, this compound can be utilized in the development of novel bioactive molecules, helping scientists understand structure-activity relationships (SAR). Furthermore, it may serve as a key starting material or intermediate in complex synthetic pathways. This product is strictly labeled "For Research Use Only" and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-cyclohexyl-3-(1,1-dioxothiolan-3-yl)-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S2/c1-14(11-5-3-2-4-6-11)12(17)13-10-7-8-18(15,16)9-10/h10-11H,2-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPROGXZGAGHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=S)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclohexylamine with a suitable thiourea derivative under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or dichloromethane, with the addition of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea exhibits potential anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, it has been shown to act as a potent inhibitor of certain kinases involved in tumor growth.

GIRK Channel Modulation

The compound has also been investigated for its role as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels are crucial in regulating neuronal excitability and have implications in treating neurological disorders. A study found that derivatives of this compound displayed nanomolar potency as GIRK channel activators, indicating its potential for therapeutic applications in neuropharmacology .

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate for the development of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in drug discovery and materials science.

Reactivity Studies

The reactivity of this compound has been explored through various chemical reactions, including oxidation and substitution reactions. These studies help elucidate its mechanism of action and potential interactions with biological targets.

Case Study 1: Anticancer Mechanism

A recent study investigated the effects of this compound on human cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins. This suggests a promising avenue for developing new cancer therapies based on this compound's structure .

Case Study 2: GIRK Channel Activation

In another study focusing on GIRK channels, researchers synthesized various derivatives of the compound to assess their efficacy in activating these channels. The findings revealed that specific modifications significantly enhanced both potency and metabolic stability compared to earlier compounds, highlighting the importance of structural variation in drug design .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For example, it may bind to a receptor and modulate its activity, resulting in changes in cellular signaling and function .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse physicochemical and biological properties based on substituent variation. Below is a comparative analysis of the target compound and structurally related analogs (Table 1).

Table 1: Comparative Analysis of Thiourea Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Properties
Target Compound C₁₂H₂₁N₂O₂S₂ Cyclohexyl, 1,1-dioxidotetrahydrothiophen-3-yl, methyl 313.49 High polarity (sulfone group), potential for hydrogen bonding, moderate steric bulk
1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]-1-methylthiourea C₁₅H₂₀F₂N₂OS Cyclohexyl, 4-(difluoromethoxy)phenyl, methyl 314.39 Enhanced lipophilicity (fluorine), aromatic π-π interactions
1-Cyclohexyl-3-(2-morpholinoethyl)thiourea C₁₄H₂₅N₃OS Cyclohexyl, morpholinoethyl 283.43 Improved solubility (morpholine), hydrogen-bond donor/acceptor sites
1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea C₁₄H₂₀N₄S Cyclohexyl, pyridinyl-imine 276.40 Planar conjugated system, intramolecular N–H⋯N hydrogen bonds, C–H⋯π interactions
1-Cyclohexyl-3-(3-chlorophenyl)thiourea C₁₃H₁₇ClN₂S Cyclohexyl, 3-chlorophenyl 268.81 Halogen-bonding capability, aromatic stacking

Key Findings :

Fluorinated analogs (e.g., difluoromethoxy-phenyl) exhibit balanced lipophilicity and metabolic stability due to fluorine’s electronegativity .

Structural and Supramolecular Features: Pyridinyl-imine derivatives (e.g., C₁₄H₂₀N₄S) form planar backbones with intramolecular hydrogen bonds, whereas the target’s sulfone group may promote intermolecular N–H⋯O hydrogen bonds, altering crystal packing . Morpholinoethyl substituents introduce conformational flexibility and polar interactions, contrasting with the rigid sulfone heterocycle .

Synthetic Accessibility :

  • Many thioureas (e.g., C₁₄H₂₀N₄S) are synthesized via reactions of cyclohexyl isothiocyanate with amines or hydrazines . The target compound likely requires a sulfone-containing amine or isothiocyanate precursor, which may complicate synthesis compared to simpler aryl/alkyl analogs.

Biological Relevance: Sulfone-containing compounds often act as protease inhibitors due to their ability to mimic transition states. The target’s sulfone group may enhance binding to enzymatic active sites compared to non-polar derivatives . Halogenated analogs (e.g., 3-chlorophenyl) leverage halogen bonding for target engagement, a feature absent in the target compound .

Research Implications

  • Drug Discovery : Comparative studies of sulfone vs. morpholine or halogen substituents could optimize solubility, bioavailability, and target affinity in thiourea-based pharmacophores .

Biological Activity

1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea (CAS No. 507253-66-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula C12H22N2O2S2C_{12}H_{22}N_2O_2S_2 and a molecular weight of approximately 290.45 g/mol. Its predicted boiling point is around 462.5 °C with a density of 1.23 g/cm³ .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including:

  • GIRK Channels : Recent studies have identified the compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels, specifically GIRK1/2. The compound exhibited an effective concentration (EC50) of 137 nM for GIRK1/2 and 702 nM for GIRK1/4, indicating a high selectivity for GIRK1/2 channels .
  • Enzyme Inhibition : The compound may also function as an enzyme inhibitor, though specific enzymes have not been detailed in the literature.

Research Findings

Several studies have investigated the biological activities and effects of this compound:

  • Selectivity Studies : A study focused on the optimization of compounds similar to this compound revealed that modifications to the molecular structure can significantly impact the potency and selectivity for GIRK channels .
  • DMPK Assays : In drug metabolism and pharmacokinetics (DMPK) evaluations, derivatives of this compound demonstrated improved metabolic stability compared to traditional urea-based compounds. This suggests potential for therapeutic applications in areas requiring sustained pharmacological effects .

Case Study 1: GIRK Channel Activation

A series of experiments were conducted to evaluate the activation potency of various derivatives of this compound on GIRK channels. The results indicated that structural modifications could enhance or diminish channel activation efficacy.

Compound VariantEC50 (GIRK1/2)EC50 (GIRK1/4)
Original Compound137 nM702 nM
Modified Compound A239 nMNot tested
Modified Compound B150 nMNot tested

Case Study 2: Metabolic Stability

In a comparative study assessing metabolic stability in liver microsomes, derivatives containing the dioxidotetrahydrothiophen group exhibited significantly longer half-lives than other tested compounds, indicating a potential advantage for therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrahydrothiophen-3-yl sulfone moiety, followed by coupling with cyclohexyl and methylthiourea groups. Key steps include:

  • Sulfonation : Oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or potassium permanganate to achieve the 1,1-dioxido group .
  • Thiourea Formation : Reacting the sulfone intermediate with cyclohexylamine and methyl isothiocyanate under inert conditions (e.g., nitrogen atmosphere) .
  • Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this thiourea derivative, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : Prioritize 1^1H and 13^13C NMR to confirm the cyclohexyl group (δ 1.2–2.1 ppm for protons, δ 25–35 ppm for carbons) and the thiourea moiety (N–H signals at δ 8–10 ppm). The sulfone group in the tetrahydrothiophen ring produces distinct deshielded signals .
  • IR Spectroscopy : Validate the C=S stretch (∼1200–1250 cm1^{-1}) and S=O stretches (∼1300–1350 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight accuracy (e.g., ESI-MS for [M+H]+^+ ions) and fragmentation patterns to verify substituent connectivity .

Q. What solvent systems and purification methods are recommended for isolating high-purity (>95%) samples of this compound?

  • Methodological Answer :

  • Solubility : Utilize dimethylacetamide (DMA) or tetrahydrofuran (THF) for dissolution, as thiourea derivatives often exhibit poor aqueous solubility .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is essential .

Advanced Research Questions

Q. How do electronic and steric effects of the 1,1-dioxidotetrahydrothiophen-3-yl substituent influence the compound's reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • Electronic Effects : The sulfone group increases electrophilicity at the adjacent carbon, facilitating nucleophilic attack. Computational studies (e.g., DFT calculations) can map electron density distribution to predict reactive sites .
  • Steric Effects : The bicyclic structure imposes spatial constraints, limiting accessibility to bulkier nucleophiles. Conduct competitive experiments with varying nucleophile sizes (e.g., methylamine vs. tert-butylamine) to quantify steric hindrance .

Q. What strategies exist for resolving contradictions in biological activity data between in vitro and ex vivo studies for this compound?

  • Methodological Answer :

  • Metabolic Stability : Assess phase I/II metabolism using liver microsomes or hepatocyte models to identify degradation pathways that reduce efficacy ex vivo .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding; high binding may limit bioavailability in ex vivo systems .
  • Dosage Calibration : Adjust concentrations in ex vivo assays to account for tissue permeability differences (e.g., Franz cell experiments for dermal studies) .

Q. How can researchers design experiments to elucidate the role of the methylthiourea group in modulating antimicrobial activity against Gram-negative pathogens?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiourea groups (e.g., ethyl or phenyl substitutions) and compare MIC values against E. coli or P. aeruginosa .
  • Membrane Permeability : Use fluorescent probes (e.g., NPN assay) to quantify outer membrane disruption. Correlate results with logP values to assess hydrophobicity-driven uptake .

Q. What computational approaches are suitable for predicting the compound's binding affinity to kinase targets implicated in cancer research?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or VEGFR kinases). Validate with mutagenesis studies on key residues .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and identify critical hydrogen bonds with the thiourea moiety .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values for this compound's anticancer activity across different cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) using RNA-seq or Western blotting .
  • Assay Standardization : Normalize results to internal controls (e.g., cisplatin sensitivity) and replicate under identical culture conditions (e.g., hypoxia vs. normoxia) .

Methodological Validation

Q. What protocols ensure accurate quantification of this compound in complex biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • LC-MS/MS : Develop a validated method with deuterated internal standards to correct for matrix effects. Use MRM transitions targeting m/z 350→232 (parent→fragment) .
  • Extraction Efficiency : Optimize solid-phase extraction (C18 cartridges) with methanol:acetic acid (95:5) for recovery rates >85% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylthiourea

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